molecular formula C9H5FN2O3 B1386011 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944896-51-9

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1386011
CAS No.: 944896-51-9
M. Wt: 208.15 g/mol
InChI Key: GEJDGJSXCYEQQY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate and subsequent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety measures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and ketones.

  • Reduction products: Alcohols and amines.

  • Substitution products: Different halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

  • 3-(2-Hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDGJSXCYEQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651641
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-51-9
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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